molecular formula C27H41NaO6S B1261049 3-O-sulfomarthasterone

3-O-sulfomarthasterone

Cat. No.: B1261049
M. Wt: 516.7 g/mol
InChI Key: WEQSEBSGCCAXTM-FJSUMNSHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Sulfomarthasterone is a sulfated steroid derivative characterized by the addition of a sulfate group at the 3-hydroxyl position of the marthasterone backbone. This modification significantly alters its physicochemical properties, including solubility and metabolic stability, compared to non-sulfated analogs. Sulfated steroids are critical in modulating hormone bioavailability, as sulfation often reduces receptor binding affinity while enhancing water solubility for systemic transport .

Properties

Molecular Formula

C27H41NaO6S

Molecular Weight

516.7 g/mol

IUPAC Name

sodium;[(3S,5S,6S,8S,10S,13R,14S,17R)-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C27H42O6S.Na/c1-16(2)12-18(28)13-17(3)21-6-7-22-20-15-25(29)24-14-19(33-34(30,31)32)8-10-27(24,5)23(20)9-11-26(21,22)4;/h9,12,17,19-22,24-25,29H,6-8,10-11,13-15H2,1-5H3,(H,30,31,32);/q;+1/p-1/t17-,19+,20+,21-,22+,24-,25+,26-,27-;/m1./s1

InChI Key

WEQSEBSGCCAXTM-FJSUMNSHSA-M

Isomeric SMILES

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+]

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+]

Synonyms

3-O-sulfomarthasterone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-O-sulfomarthasterone with structurally related steroids and sulfated/sulfonated derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role Key Differences
This compound C₁₉H₃₀O₅S (hypothetical) 370.50 3-O-sulfate Potential sulfatase substrate High aqueous solubility due to sulfate group
5α-Androstane-3α,17β-diol C₁₉H₃₂O₂ 292.46 3α-OH, 17β-OH Androgen precursor Lacks sulfate; higher lipophilicity
Estrone-3-O-sulfamate C₁₈H₂₃NO₅S 365.44 3-O-sulfamate Potent steroid sulfatase inhibitor Sulfamate group enhances enzyme inhibition
Sulfanilic Acid C₆H₇NO₃S 173.19 Sulfonic acid, NH₂ Precursor for sulfonamide drugs Smaller aromatic structure; sulfonic acid vs. steroid backbone

Key Findings:

Sulfation vs. Sulfonylation: Unlike sulfonated compounds like sulfanilic acid (C₆H₇NO₃S), which feature a sulfonic acid group (-SO₃H) on an aromatic ring, this compound contains a sulfate ester (-OSO₃⁻) on a steroid backbone. This distinction confers divergent solubility and metabolic pathways. Sulfonates (e.g., sulfanilic acid) are more chemically stable but less enzymatically labile than sulfated steroids .

Enzyme Interactions : Sulfated steroids like this compound are substrates for steroid sulfatases, which hydrolyze the sulfate group to activate hormones. In contrast, sulfamate derivatives (e.g., estrone-3-O-sulfamate) act as irreversible inhibitors of these enzymes, a property leveraged in breast cancer therapies .

Transport Dynamics: Studies on OATP2B1, a transporter of sulfated steroids, suggest that 3-O-sulfation enhances cellular uptake compared to non-sulfated analogs (e.g., 5α-androstane-3α,17β-diol). However, stereochemistry (e.g., 13-epiestrone configurations) can drastically alter binding affinity .

Solubility and Bioavailability : The sulfate group in this compound increases aqueous solubility (critical for renal excretion) but reduces membrane permeability. This contrasts with lipophilic analogs like 5α-androstane-3α,17β-diol, which passively diffuse into cells .

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